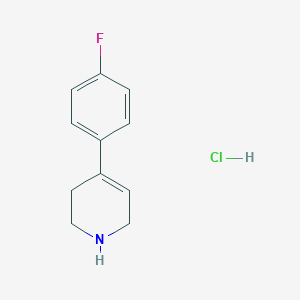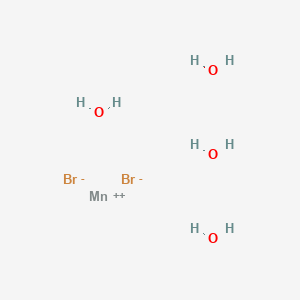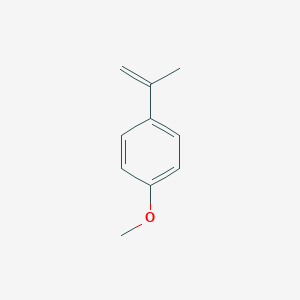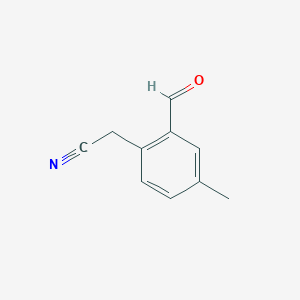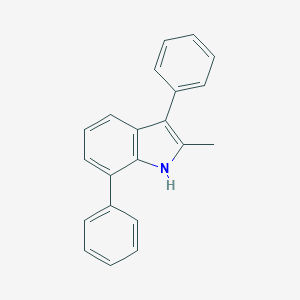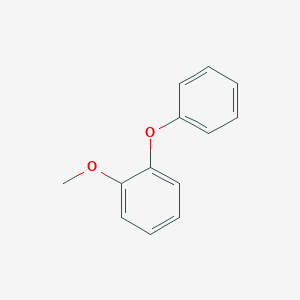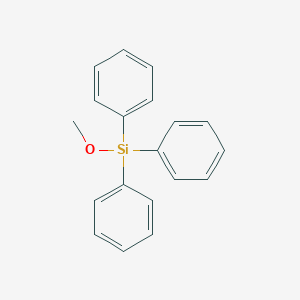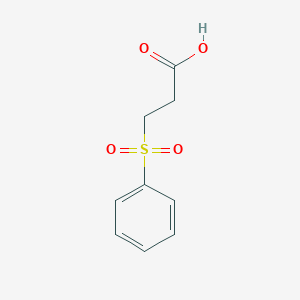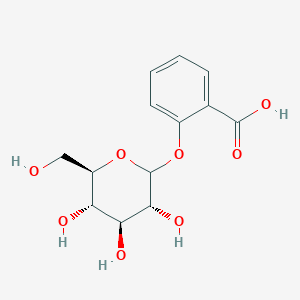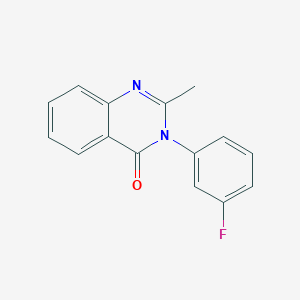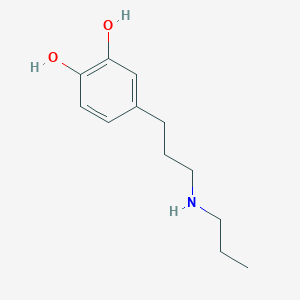
4-(3-(Propylamino)propyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Propylamino)propyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and a propylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Propylamino)propyl)benzene-1,2-diol typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes alkylation with 1-bromo-3-chloropropane to form 4-(3-chloropropyl)aniline.
Amination: 4-(3-chloropropyl)aniline is then reacted with propylamine to form 4-[3-(Propylamino)propyl]aniline.
Hydroxylation: Finally, the benzene ring is hydroxylated to introduce the two hydroxyl groups, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by continuous flow alkylation and amination reactions. The hydroxylation step is typically carried out using catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Propylamino)propyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(Propylamino)propyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(3-(Propylamino)propyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-(3-(Propylamino)propyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and propylamino groups, which confer distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This dual functionality allows it to participate in a broader range of chemical reactions and applications.
Properties
CAS No. |
125789-68-6 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI Key |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
Synonyms |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


